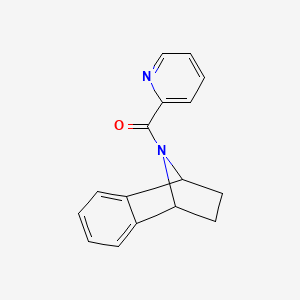

Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Description

Properties

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-16(13-7-3-4-10-17-13)18-14-8-9-15(18)12-6-2-1-5-11(12)14/h1-7,10,14-15H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBCWVFVUNWVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydro-epiminonaphthalene core, followed by the introduction of the pyridine moiety through a series of nucleophilic substitution reactions. The final step often involves the formation of the methanone linkage under controlled conditions, such as using a mild oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyridine ring or the methanone group, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a synthesized analysis based on general organic chemistry principles and crystallographic practices:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity: The compound’s bicyclic naphthalene-epimino system distinguishes it from simpler monocyclic analogs like benzoxazepines. The fused ring system may enhance rigidity and binding affinity in biological targets compared to flexible scaffolds .

Functional Diversity : The presence of both amine and ether groups offers hydrogen-bonding and polar interactions, similar to benzoxazepines but with additional steric constraints due to the naphthalene core.

Crystallographic Refinement : SHELX-based tools (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement, suggesting that the compound’s crystal structure was likely resolved with high precision using these methods .

Research Findings and Limitations

- SHELX in Structural Analysis : SHELX’s robustness in handling small-molecule data (e.g., twinned crystals, high-resolution datasets) supports accurate comparisons of bond lengths, angles, and torsional conformations between analogs . However, the absence of specific crystallographic data for this compound limits direct quantitative comparisons.

- Hypothetical Biological Relevance: Epimino-naphthalene derivatives often exhibit CNS activity due to their structural similarity to neurotransmitter scaffolds. The pyridine-ketone moiety may further modulate solubility and bioavailability compared to carbazole or benzoxazepine derivatives.

Biological Activity

Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

- Molecular Formula : C₁₄H₁₅N₃O

- Molecular Weight : 241.29 g/mol

The compound features a pyridine ring fused with a tetrahydro-epiminonaphthalene moiety, which contributes to its unique properties and biological activities.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer progression and neurodegenerative diseases.

- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from oxidative stress and neurotoxicity, potentially offering therapeutic avenues for conditions like Parkinson's disease .

- Anticancer Properties : The compound's structural analogs have demonstrated the ability to inhibit heat shock protein 90 (HSP90), which is crucial for the stability and function of many oncogenic proteins . This inhibition can lead to the degradation of these proteins and subsequent cancer cell apoptosis.

Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of a related compound, 1-methyl-4-(methylpyrrol-2-yl)pyridine (TMMP), which showed significant dopamine depletion in mouse models. This suggests that similar compounds could also affect dopaminergic pathways, highlighting the need for careful evaluation of their neuroactive properties .

Study 2: Anticancer Activity

In another study focused on HSP90 inhibitors, compounds with structural similarities to this compound were evaluated for their anticancer potential. The results indicated a marked reduction in tumor cell viability in vitro when treated with these compounds, supporting their role as potential therapeutic agents in oncology .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, and what key intermediates are involved?

- Methodological Answer : The compound’s synthesis likely involves multi-step protocols, including cyclization and functional group coupling. For example, Winterfeldt oxidation (applicable to substituted 1,2,3,4-tetrahydro-γ-carbolines) may facilitate ring formation or oxidation states in intermediates, as demonstrated in similar tetrahydroisoquinoline derivatives . Key intermediates could include halogenated pyridine precursors or epiminonaphthalene scaffolds, with coupling reactions (e.g., Buchwald-Hartwig amination) for methanone bridge formation.

Q. How can X-ray crystallography validate the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX refinement (e.g., SHELXL for small-molecule refinement) is critical for resolving bond angles, stereochemistry, and intermolecular interactions. SHELX programs are robust for handling high-resolution data and twinned crystals, ensuring accurate atomic coordinate assignments . Pre-crystallization steps (e.g., solvent screening) are essential to obtain diffraction-quality crystals.

Q. What pharmacological targets are hypothesized for this compound based on its structural analogs?

- Methodological Answer : Structural analogs (e.g., 1,2,3,4-tetrahydro-γ-carbolines and epiminonaphthalene derivatives) suggest potential activity as kinase inhibitors or modulators of neurotransmitter receptors (e.g., serotonin or dopamine receptors). Computational docking studies using homology models of target proteins can prioritize in vitro assays (e.g., enzyme inhibition or receptor binding) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the methanone bridge formation step, and what catalytic systems show promise?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu for carbonylative coupling) or organocatalysts (e.g., chiral Brønsted acids) may enhance regioselectivity and reduce side reactions. Reaction monitoring via HPLC-MS or in situ FTIR helps identify optimal conditions (temperature, solvent polarity). For example, microwave-assisted synthesis could reduce reaction time and improve yields for thermally sensitive intermediates .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray structures)?

- Methodological Answer : Discrepancies in stereochemical assignments require cross-validation:

- NMR : Use 2D techniques (NOESY, HSQC) to confirm proton-proton proximities and coupling constants.

- X-ray : Re-refine SHELXL parameters to assess model bias or disorder .

- DFT Calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian or ORCA) to identify conformational mismatches.

Q. What strategies are effective for separating enantiomers of this compound, given its stereogenic centers?

- Methodological Answer : Chiral stationary-phase HPLC (e.g., amylose- or cellulose-based columns) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can achieve enantiopurity. Preferential crystallization using chiral additives (e.g., tartaric acid derivatives) may also be viable if the compound exhibits conglomerate crystallization behavior .

Q. How does substituent variation on the pyridine or epiminonaphthalene moieties affect structure-activity relationships (SAR)?

- Methodological Answer : Systematic SAR studies require synthesizing derivatives with modified electron-withdrawing/donating groups (e.g., -F, -CF₃, -OCH₃) and evaluating their bioactivity. For example, introducing fluorine at the pyridine 6-position (as seen in related benzisoxazole analogs) could enhance metabolic stability or binding affinity . High-throughput screening (HTS) paired with QSAR modeling identifies critical pharmacophores.

Q. What stability challenges arise during formulation, and how can degradation pathways be mitigated?

- Methodological Answer : Accelerated stability studies (e.g., ICH guidelines) under varying pH, humidity, and light exposure identify degradation products via LC-MS. Protective strategies include lyophilization for hydrolytically sensitive compounds or encapsulation in cyclodextrins to prevent oxidation. Solid-state NMR can monitor amorphous/crystalline phase transitions affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.